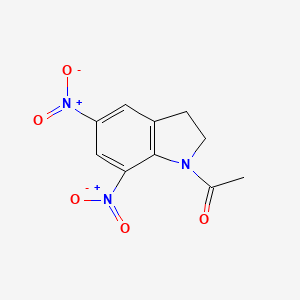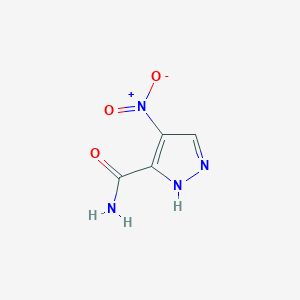
4-(三氟甲基)邻苯二甲酸
描述
4-(Trifluoromethyl)phthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It has a molecular weight of 234.13 and a melting point of 151°C .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phthalic acid has been described in a study of reactions of phthalic acids . The synthetic scheme proceeds from the commercially available 3-amino-4-chlorobenzotrifluoride .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phthalic acid is represented by the linear formula C9H5F3O4 .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phthalic acid is a solid at room temperature . It has a molecular weight of 234.13 and a melting point of 151°C .科学研究应用
农业化学和杀虫剂
4-(三氟甲基)邻苯二甲酸衍生物,特别是邻苯二甲酰胺,引起了农业化学领域的极大兴趣。它们对广谱的鳞翅目昆虫表现出高活性,对哺乳动物的急性毒性低,使其成为环境友好型杀虫剂。该类别中的一些特定化合物已经展示出对常见害虫小菜蛾的优秀幼虫杀灭活性,表明在农业害虫控制方面具有潜力(Feng et al., 2010); (Feng et al., 2012)。
发光传感器
在发光传感领域,利用4-(三氟甲基)邻苯二甲酸的某些化合物已经被开发出来。这些化合物,特别是Ln-MOFs(镧系金属有机框架),对基于硝基苯衍生物的炸药、Fe3+离子和Cr2O72-离子具有高选择性、灵敏度和可回收性的检测效果。三氟甲基基团的存在显著增强了它们的传感能力(Zhang et al., 2018); (Zhan et al., 2019)。
聚合物科学
在聚合物科学领域,4-(三氟甲基)邻苯二甲酸衍生物已被用于合成各种聚合物。其中包括聚酰亚胺,由于三氟甲基基团的引入而表现出优异的热稳定性。由此产生的聚合物在需要具有高热阻性材料的领域具有应用(Zhu et al., 2003); (Rajasekar & Venkatesan, 2013)。
环境化学
从环境化学的角度来看,邻苯二甲酸衍生物,包括带有三氟甲基基团的化合物,已被研究其与金属和放射性核素的相互作用。例如,研究表明邻苯二甲酸可以与铀形成稳定的络合物,影响其在环境中的迁移性和生物有效性(Vazquez et al., 2008)。
安全和危害
未来方向
作用机制
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, influencing their activity.
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets .
Biochemical Pathways
Phthalates, a related class of compounds, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The metabolic pathways of phthalate isomers converge at 3,4-dihydroxybenzoic acid, which undergoes either ortho- or meta- ring cleavage and subsequently metabolized to the central carbon pathway intermediates .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially affect the compound’s lipophilicity, which could influence its absorption and distribution within the body .
Result of Action
The trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets .
Action Environment
The stability and efficacy of organic compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
属性
IUPAC Name |
4-(trifluoromethyl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLYHYHJIXGBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344723 | |
| Record name | 4-(Trifluoromethyl)phthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phthalic acid | |
CAS RN |
835-58-5 | |
| Record name | 4-(Trifluoromethyl)phthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethylphthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(trifluoromethyl)phthalic acid contribute to the structural diversity of MOFs?
A1: 4-(Trifluoromethyl)phthalic acid (CF3-H2bdc) acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming chains or clusters. The research by Lyu et al. [] demonstrates that by using CF3-H2bdc along with various dipyridyl-typed co-ligands, three distinct series of MOFs with unique topologies were created. This highlights the versatility of CF3-H2bdc in generating diverse MOF structures by influencing the coordination environment around metal centers and dictating the overall framework architecture.
Q2: Are there any notable properties associated with the MOFs synthesized using 4-(trifluoromethyl)phthalic acid in this study?
A2: Yes, one MOF synthesized using CF3-H2bdc in this study exhibited a fascinating property []. This specific MOF, denoted as 1 in the paper, demonstrated a reversible change in its fluorescence emission depending on its hydration state. Upon dehydration, the framework contracted slightly, leading to a shift in fluorescence from 500 nm to 425 nm. Rehydration reversed this process, highlighting a potential application of this MOF as a sensor for water or humidity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)











